molecular formula C20H26N2O3 B101890 Diazene, bis(4-butoxyphenyl)-, 1-oxide CAS No. 17051-01-3

Diazene, bis(4-butoxyphenyl)-, 1-oxide

Cat. No.: B101890
CAS No.: 17051-01-3
M. Wt: 342.4 g/mol
InChI Key: DWRXFZDFCLDVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazene, bis(4-butoxyphenyl)-, 1-oxide is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-butoxyphenyl)-(4-butoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFZDFCLDVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17051-01-3
Record name Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
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Q & A

Q1: What can we learn about the intermolecular interactions of Diazene, bis(4-butoxyphenyl)-, 1-oxide from its physical properties?

A1: By measuring the density of this compound at different temperatures, researchers can calculate various thermodynamic parameters, including the coefficient of volume expansion (α), the isochoric temperature coefficient of internal pressure (X), and the isothermal microscopic Gruneisen parameter (Γ) []. These parameters provide insights into the intermolecular interactions within the liquid crystal. For example, the temperature dependence of these parameters can reveal information about the strength and nature of the forces between the molecules.

A2: Yes, proton magnetic resonance (PMR) studies have been conducted on this compound in its nematic phase []. Researchers observed a broad triplet line in the NMR spectra, with a linewidth ranging from 2.3 to 3.1 G depending on the temperature. This triplet line provides information about the molecular orientation and dynamics within the liquid crystalline phase.

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